1H and 19F NMR chemical shifts for 7,7-Difluoro-2-azaspiro[3.5]nonane trifluoroacetic acid
1H and 19F NMR chemical shifts for 7,7-Difluoro-2-azaspiro[3.5]nonane trifluoroacetic acid
An In-depth Technical Guide to the ¹H and ¹⁹F NMR Chemical Shifts of 7,7-Difluoro-2-azaspiro[3.5]nonane Trifluoroacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the expected ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra of 7,7-Difluoro-2-azaspiro[3.5]nonane as its trifluoroacetic acid (TFA) salt. The structural complexity and the presence of fluorine atoms in this molecule make NMR spectroscopy an indispensable tool for its characterization. This document will delve into the theoretical basis for the predicted chemical shifts and coupling constants, offer detailed experimental protocols for data acquisition, and provide visualizations to aid in understanding the molecular structure and experimental workflow.
Introduction to 7,7-Difluoro-2-azaspiro[3.5]nonane
Spirocyclic scaffolds have gained significant attention in modern drug discovery as they provide access to novel, three-dimensional chemical space, often leading to improved physicochemical and pharmacokinetic properties.[1] The 2-azaspiro[3.5]nonane core, featuring a four-membered azetidine ring fused to a six-membered cyclohexane ring, is a valuable building block in medicinal chemistry. The introduction of a gem-difluoro group onto the cyclohexane ring can further modulate properties such as metabolic stability and lipophilicity.
Given the importance of fluorinated compounds in pharmaceuticals, a thorough understanding of their analytical characterization is crucial.[2] NMR spectroscopy, particularly ¹H and ¹⁹F NMR, is a primary technique for the structural elucidation of such molecules.[3][4] This guide aims to serve as a comprehensive resource for researchers working with 7,7-Difluoro-2-azaspiro[3.5]nonane and related fluorinated spirocycles.
Molecular Structure and Spectroscopic Considerations
The structure of 7,7-Difluoro-2-azaspiro[3.5]nonane trifluoroacetic acid is presented below. The molecule consists of an azetidine ring and a cyclohexane ring sharing a spirocyclic carbon atom. In the presence of trifluoroacetic acid, the nitrogen atom of the azetidine ring is protonated, forming a trifluoroacetate salt. This protonation significantly influences the electronic environment of the neighboring protons and thus their ¹H NMR chemical shifts.
Caption: Experimental workflow for NMR analysis.
¹H NMR Acquisition Parameters
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Spectrometer: 400 MHz or higher
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Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments)
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Number of Scans: 16-64 (depending on sample concentration)
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Relaxation Delay (d1): 1-2 seconds
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Acquisition Time (aq): 2-4 seconds
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Spectral Width (sw): 16 ppm
¹⁹F NMR Acquisition Parameters
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Spectrometer: 400 MHz or higher (observe frequency will be ~376 MHz)
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Pulse Program: Standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments)
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Number of Scans: 64-256
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Relaxation Delay (d1): 1-2 seconds
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Acquisition Time (aq): 1-2 seconds
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Spectral Width (sw): 200 ppm
Data Analysis and Interpretation
The obtained spectra should be processed using standard NMR software. This includes Fourier transformation, phase correction, baseline correction, and integration. The chemical shifts should be referenced to an internal standard (e.g., TMS for ¹H) or the known signal of the TFA counter-ion for ¹⁹F NMR. [5]The coupling patterns and integration values should be analyzed to confirm the structure of the molecule. For more complex spectra, 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) may be necessary for unambiguous assignment of all signals.
Conclusion
This guide provides a comprehensive overview of the expected ¹H and ¹⁹F NMR characteristics of 7,7-Difluoro-2-azaspiro[3.5]nonane trifluoroacetic acid. By understanding the theoretical basis for the chemical shifts and coupling constants, and by following the recommended experimental protocols, researchers can confidently characterize this and related fluorinated spirocyclic compounds. The information presented herein is intended to be a valuable resource for scientists and professionals in the field of drug discovery and development.
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